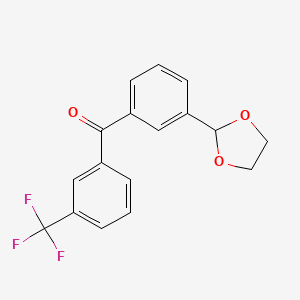

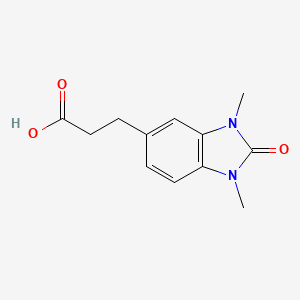

3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly discussed in the provided papers, but its structure is related to the benzimidazole derivatives and propionic acid derivatives mentioned in the research.

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various reagents and catalysts. For instance, 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) has been used in combination with acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, which suggests that similar reagents might be used in the synthesis of related benzimidazole compounds . Additionally, 2-oxoimidazolidine-1,3-disulfonic acid has been employed as a recoverable catalyst for the synthesis of triflouromethyl-1H-benzo[f]chromenes, indicating the potential for using related catalysts in the synthesis of complex benzimidazole derivatives .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be quite complex and is influenced by the substituents attached to the central heterocyclic ring. For example, the relative position and number of benzimidazolyl groups on a central phenyl scaffold are crucial for the anion transport activity of 1,3-bis(benzimidazol-2-yl)benzene derivatives . The molecular structure of 3,5-dimethylbenzoic acid has been determined by X-ray crystallography, providing insights into the bond distances and angles that could be relevant for understanding the structure of related compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. The reactivity of such compounds can be illustrated by the formation of complexes with metals, as shown by the tripodal ligands like 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid forming complexes with manganese and rhenium . The identification of a gene encoding an enzyme that converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid to another compound in Burkholderia sp. HME13 also highlights the biochemical reactivity of related propionic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole and propionic acid derivatives can be inferred from the studies of related compounds. For instance, the crystal structure analysis of 3,5-dimethylbenzoic acid provides detailed information on bond distances and molecular symmetry, which are important for understanding the physical properties of similar compounds . The intermolecular interactions observed in the crystal structure of 3,5-dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid, such as hydrogen bonding and weak C—H⋯π interactions, are also relevant for the physical properties of benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Polycyclic Systems

Compounds related to 3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid are used in the synthesis of new polycyclic systems. For instance, dehydration of certain benzoic acid derivatives in specific anhydrides results in the formation of novel fused pentacyclic systems (Ukhin et al., 2011).

Development of New Triazafulvalene Systems

These compounds are instrumental in the synthesis of new triazafulvalene systems. A study demonstrates the creation of such systems through specific cycloaddition reactions and subsequent substitutions (Uršič et al., 2010).

Creation of Benzofuro(2,3-c)pyrazol-3(1H)-ones

The synthesis of benzofuro[2,3-c]pyrazol-3(1H)-ones involves reactions with substituted hydrazides and intramolecular cyclisation, showcasing another chemical application of these compounds (Hogale et al., 1995).

Synthesis of Pyrrolidine-3-carboxylic Acids

Research also includes the synthesis of pyrrolidine-3-carboxylic acids, where nitration, alkylation, and reaction with itaconic acid are key steps (Smolyar et al., 2007).

Gas Chromatographic Methods Development

These compounds are used in developing gas chromatographic methods for trace level analysis of herbicides in various matrices (Anisuzzaman et al., 2000).

Generation of Structurally Diverse Libraries

They are used in generating structurally diverse libraries of compounds through various alkylation and ring closure reactions (Roman, 2013).

Fluorescence Applications

Compounds related to 3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid find application in fluorescence studies, particularly in the development of Re(CO)3+ core complexes (Wei et al., 2006).

Antimicrobial Activity

These compounds have been explored for their antimicrobial activities, as seen in the synthesis of derivatives attached to the 4-benzoimidazol-2-yl moiety (El-Meguid, 2014).

Anticancer Properties

Their potential anticancer properties are studied through the synthesis of certain carboxylic acids and their evaluation in vitro (Horishny et al., 2021).

Eigenschaften

IUPAC Name |

3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-13-9-5-3-8(4-6-11(15)16)7-10(9)14(2)12(13)17/h3,5,7H,4,6H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFJSYXHEHVAQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CCC(=O)O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.